Cas no 7120-86-7 (5-tert-Butyl-1,3,4-oxadiazol-2-ol)

5-tert-Butyl-1,3,4-oxadiazol-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-(tert-Butyl)-1,3,4-oxadiazol-2-ol
- 1,3,4-Oxadiazol-2(3H)-one,5-(1,1-dimethylethyl)-
- 5-tert-Butyl-1,3,4-oxadiazol-2-ol
- 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
- 5-(TERT-BUTYL)-1,3,4-OXADIAZOL-2(3H)-ONE
- 5-t-butyl-1,3,4-oxadiazol-2(3H)-one
- 5-tert.-Butyl-1,3,4-oxadiazolin-2-on
- 5-tert-butyl-1,3,4-oxadiazol-2(3H)-one
- 5-tert-Butyl-1,3,4-oxadiazol-2-on
- 5-tert-butyl-3H-[1,3,4]oxadiazol-2-one
- AC1L31KD
- AG-G-78750
- Ambcb4043273
- EINECS 230-423-8
- SureCN6123491
- SureCN6123592
- 1,3,4-OXADIAZOLINE,5-TERT.BUTYL,2-ONE
- Z1206171857
- 7120-86-7
- LS-04781
- InChI=1/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9
- CS-0231360
- 5-tert-butyl-3H-1,3,4-oxadiazol-2-one
- DTXSID10221401
- MFCD18064637
- NS00037171
- AKOS013511983
- EN300-108079
- 1,3,4-oxadiazol-2(3H)-one, 5-(1,1-dimethylethyl)-
- AKOS005175030
- SCHEMBL6123491
- AT18782
-
- MDL: MFCD18064637
- インチ: InChI=1S/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9)
- InChIKey: RDYYZFFSCOVWIM-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=NN=C(O)O1
計算された属性
- せいみつぶんしりょう: 142.0743
- どういたいしつりょう: 142.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.7A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.22
- 屈折率: 1.53
- PSA: 50.69
5-tert-Butyl-1,3,4-oxadiazol-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB294528-1 g |
5-tert-Butyl-1,3,4-oxadiazol-2-ol; 95% |
7120-86-7 | 1 g |
€230.10 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1240155-1g |
1,3,4-Oxadiazol-2(3H)-one,5-(1,1-dimethylethyl)- |
7120-86-7 | 95% | 1g |
$185 | 2024-06-07 | |
Enamine | EN300-108079-0.1g |
5-tert-butyl-1,3,4-oxadiazol-2-ol |
7120-86-7 | 95% | 0.1g |
$83.0 | 2023-10-28 | |
Aaron | AR005KYE-5g |
1,3,4-Oxadiazol-2(3H)-one,5-(1,1-dimethylethyl)- |
7120-86-7 | 95% | 5g |
$852.00 | 2023-12-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302030-2.5g |
5-Tert-butyl-1,3,4-oxadiazol-2-ol |
7120-86-7 | 95+% | 2.5g |
¥10098.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302030-10g |
5-Tert-butyl-1,3,4-oxadiazol-2-ol |
7120-86-7 | 95+% | 10g |
¥18506.00 | 2024-05-02 | |
Enamine | EN300-108079-10g |
5-tert-butyl-1,3,4-oxadiazol-2-ol |
7120-86-7 | 95% | 10g |
$857.0 | 2023-10-28 | |
abcr | AB294528-1g |
5-tert-Butyl-1,3,4-oxadiazol-2-ol, 95%; . |
7120-86-7 | 95% | 1g |
€230.10 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302030-5g |
5-Tert-butyl-1,3,4-oxadiazol-2-ol |
7120-86-7 | 95+% | 5g |
¥15139.00 | 2024-05-02 | |
Aaron | AR005KYE-500mg |
1,3,4-Oxadiazol-2(3H)-one,5-(1,1-dimethylethyl)- |
7120-86-7 | 95% | 500mg |
$281.00 | 2025-01-23 |
5-tert-Butyl-1,3,4-oxadiazol-2-ol 関連文献
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
5-tert-Butyl-1,3,4-oxadiazol-2-olに関する追加情報
Recent Advances in the Study of 5-tert-Butyl-1,3,4-oxadiazol-2-ol (CAS: 7120-86-7) in Chemical Biology and Pharmaceutical Research
The compound 5-tert-Butyl-1,3,4-oxadiazol-2-ol (CAS: 7120-86-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its oxadiazole core and tert-butyl substituent, has been the subject of numerous studies aimed at exploring its biological activity, synthetic pathways, and pharmacological potential. Recent advancements in synthetic chemistry and molecular modeling have enabled researchers to delve deeper into the mechanistic aspects of this compound, paving the way for its application in drug discovery and development.
One of the key areas of interest is the role of 5-tert-Butyl-1,3,4-oxadiazol-2-ol as a versatile scaffold in medicinal chemistry. Its oxadiazole ring is known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on optimizing the synthetic routes to enhance yield and purity, with particular emphasis on green chemistry approaches to minimize environmental impact. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel, one-pot synthesis method that significantly improved the efficiency of producing this compound, while reducing the use of hazardous reagents.
In addition to its synthetic utility, 5-tert-Butyl-1,3,4-oxadiazol-2-ol has shown promising results in preclinical studies targeting various diseases. A recent investigation highlighted its potential as an inhibitor of specific enzymes involved in inflammatory pathways, suggesting its applicability in treating chronic inflammatory conditions. Furthermore, molecular docking studies have revealed strong binding affinities between this compound and certain cancer-related proteins, indicating its potential as a lead compound in oncology drug development. These findings were corroborated by in vitro assays, which demonstrated significant cytotoxicity against several cancer cell lines.
Despite these advancements, challenges remain in the clinical translation of 5-tert-Butyl-1,3,4-oxadiazol-2-ol. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Recent efforts have focused on structural modifications to improve these pharmacokinetic properties, with some derivatives showing enhanced efficacy and safety profiles in animal models. Collaborative research initiatives between academia and industry are expected to accelerate the development of this compound into viable therapeutic agents.
In conclusion, the ongoing research on 5-tert-Butyl-1,3,4-oxadiazol-2-ol (CAS: 7120-86-7) underscores its potential as a valuable tool in chemical biology and pharmaceutical sciences. The compound's diverse biological activities, coupled with advances in synthetic methodologies, position it as a promising candidate for future drug discovery efforts. Continued exploration of its mechanistic pathways and optimization of its pharmacological properties will be crucial in unlocking its full therapeutic potential.
7120-86-7 (5-tert-Butyl-1,3,4-oxadiazol-2-ol) 関連製品
- 1227465-66-8(5-Cyclopropyl-1,3,4-oxadiazol-2-ol)
- 1955548-16-9(6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine)
- 1261478-98-1(2-Fluoro-4-(difluoromethoxy)iodobenzene)
- 2034513-46-5(2-bromo-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide)
- 1806850-15-6(Methyl 3-bromo-2-cyano-4-formylbenzoate)
- 1213691-38-3((1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)
- 886184-53-8(N-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl-2-(2-fluorophenoxy)acetamide)
- 392239-08-6(5-methyl-2-4-(piperidine-1-sulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 1396870-20-4(2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-6-(pyrrolidin-1-yl)pyrimidin-4-ylacetamide)
- 1807265-76-4(2-(Bromomethyl)-5-fluoro-4-methoxypyridine)
